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molecular formula C7H11NO2 B3181075 Methyl 2-cyano-3-methylbutanoate CAS No. 52752-25-7

Methyl 2-cyano-3-methylbutanoate

Cat. No. B3181075
M. Wt: 141.17 g/mol
InChI Key: REICVYSXMMFKMB-UHFFFAOYSA-N
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Patent
US04760136

Procedure details

In 20 ml of absolute methanol was dissolved 520 mg of metallic sodium, and 2.12 g of ethyl cyanoacetate was added thereto with stirring at room temperature, after which 4.0 g of isopropyl iodide was added dropwise over a period of 10 minutes. After completion of the dropwise addition, the resulting mixture was stirred at room temperature for 3 hours, refluxed for 1 hour, subjected to a conventional post-treatment, and then distilled under reduced pressure to obtain 2.1 g of methyl α-isopropylcyanoacetate.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[C:2]([CH2:4][C:5]([O:7][CH2:8]C)=[O:6])#[N:3].[CH:10](I)([CH3:12])[CH3:11]>CO>[CH:10]([CH:4]([C:2]#[N:3])[C:5]([O:7][CH3:8])=[O:6])([CH3:12])[CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)I
Step Two
Name
Quantity
520 mg
Type
reactant
Smiles
[Na]
Name
Quantity
2.12 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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